Reverse transcriptase-IN-4

HIV-1 NNRTI Antiviral Potency

Reverse transcriptase-IN-4 (also designated compound F10) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the S-N3-DABO chemical series, characterized by an azide substitution at the C6 position of the dihydro-alkyloxy-benzyl-oxopyrimidine (DABO) scaffold. This compound demonstrates potent antiviral activity against wild-type HIV-1 and clinically relevant mutant strains, including E138K, and is recognized for its significantly improved selectivity index and preliminary safety profile relative to earlier analogs.

Molecular Formula C17H21N5OS
Molecular Weight 343.4 g/mol
Cat. No. B12394738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReverse transcriptase-IN-4
Molecular FormulaC17H21N5OS
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(C2=C(C(=O)NC(=N2)SC(C)C)C)N=[N+]=[N-])C
InChIInChI=1S/C17H21N5OS/c1-9(2)24-17-19-14(12(5)16(23)20-17)15(21-22-18)13-7-10(3)6-11(4)8-13/h6-9,15H,1-5H3,(H,19,20,23)
InChIKeyHSKXNGUSVVXTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Reverse transcriptase-IN-4: Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor for Drug-Resistant Virus Research


Reverse transcriptase-IN-4 (also designated compound F10) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the S-N3-DABO chemical series, characterized by an azide substitution at the C6 position of the dihydro-alkyloxy-benzyl-oxopyrimidine (DABO) scaffold [1]. This compound demonstrates potent antiviral activity against wild-type HIV-1 and clinically relevant mutant strains, including E138K, and is recognized for its significantly improved selectivity index and preliminary safety profile relative to earlier analogs [2].

Why Reverse transcriptase-IN-4 Cannot Be Substituted by Older NNRTIs in Drug Discovery Research


Generic substitution among non-nucleoside reverse transcriptase inhibitors (NNRTIs) is invalid due to profound differences in their resistance profiles and therapeutic indices. First-generation NNRTIs like nevirapine (NVP) and efavirenz (EFV) frequently lose efficacy against common drug-resistant viral strains such as Y181C and K103N, while second-generation agents like etravirine (ETR) and rilpivirine (RPV) show reduced sensitivity to mutants like E138K [1]. Reverse transcriptase-IN-4 (F10) was specifically engineered within the S-N3-DABO series to address these limitations. Its unique azide moiety confers a distinct binding mode and enhanced potency against both wild-type HIV-1 and key mutant strains, coupled with a substantially improved selectivity index that cannot be matched by earlier S-CN-DABO analogs or clinical NNRTIs [2].

Reverse transcriptase-IN-4: Quantitative Differentiation in Antiviral Potency, Selectivity, and Mutant Activity


7-Fold Improvement in Antiviral Potency Against Wild-Type HIV-1 Compared to Parent Compound B1

Reverse transcriptase-IN-4 (F10) demonstrates a 7-fold improvement in antiviral potency against wild-type HIV-1 compared to the parent compound B1 in the same cell-based assay. The EC50 value for F10 is 0.053 μM, whereas B1 has an EC50 of 0.370 μM (370 nM) [1]. This quantitative improvement confirms that the azide substitution in the S-N3-DABO scaffold yields a markedly more potent inhibitor than its cyano-substituted predecessor.

HIV-1 NNRTI Antiviral Potency

12.5-Fold Higher Selectivity Index Demonstrates Improved Safety Margin Over B1

Reverse transcriptase-IN-4 (F10) exhibits a 12.5-fold higher selectivity index (SI) compared to the parent compound B1 when evaluated in the same experimental system. The SI for F10 is 6818, whereas B1 has an SI of 547 [1]. This metric, calculated as the ratio of cytotoxic concentration (CC50) to antiviral effective concentration (EC50), indicates a substantially wider therapeutic window and a lower likelihood of host cell toxicity at effective antiviral concentrations.

Selectivity Index Cytotoxicity Therapeutic Window

19-Fold Increase in Enzyme Inhibition Potency Against HIV-1 Reverse Transcriptase vs. B1

Reverse transcriptase-IN-4 (F10) demonstrates a 19-fold improvement in direct enzyme inhibition against wild-type HIV-1 reverse transcriptase (RT) compared to the parent compound B1. The IC50 value for F10 is 0.080 μM, whereas B1 has an IC50 of 1.51 μM [1]. This biochemical data confirms that the enhanced antiviral activity of F10 is a direct result of more potent inhibition of the target enzyme.

HIV-1 Reverse Transcriptase Enzyme Inhibition IC50

Retained Potency Against E138K Drug-Resistant HIV-1 Mutant Strain

Reverse transcriptase-IN-4 (F10) retains significant antiviral activity against the clinically relevant E138K mutant strain of HIV-1, with an EC50 of 0.26 μM . In contrast, second-generation NNRTIs such as etravirine (ETR) and rilpivirine (RPV) are known to exhibit a dramatic loss of sensitivity toward this mutant [1]. The ability of F10 to maintain potency against E138K, albeit with a reduced fold-change compared to wild-type, distinguishes it from several clinically used NNRTIs.

Drug Resistance E138K Mutant NNRTI

Favorable Preliminary Safety Profile with No Significant hERG, CYP, or Acute Toxicity at 1.0 g/kg

Reverse transcriptase-IN-4 (F10) demonstrated a favorable preliminary safety profile in vitro and in vivo. The compound showed no significant inhibition of the hERG potassium channel, a common predictor of cardiac toxicity, nor did it inhibit major cytochrome P450 (CYP) enzymes, suggesting a low potential for drug-drug interactions [1]. Furthermore, a single oral dose of 1.0 g/kg in an acute toxicity study in mice did not result in significant toxicity or mortality [1]. This profile is a notable improvement over some earlier NNRTIs, which have been associated with adverse effects such as rash and hepatotoxicity.

Safety Pharmacology hERG CYP450

Reverse transcriptase-IN-4: Optimal Use Cases for HIV Antiviral Research and Preclinical Development


Lead Compound for Medicinal Chemistry Optimization Against Wild-Type and Drug-Resistant HIV-1

Reverse transcriptase-IN-4 serves as an excellent lead compound for medicinal chemistry optimization programs. Its 7-fold improved potency (EC50 = 0.053 μM) and 12.5-fold higher selectivity index (SI = 6818) over the parent B1 provide a strong starting point for further structure-activity relationship (SAR) studies [1]. Its retained activity against the E138K mutant (EC50 = 0.26 μM) makes it a valuable scaffold for developing next-generation NNRTIs with improved resistance profiles .

In Vitro and In Vivo Pharmacology Studies Investigating NNRTI Resistance Mechanisms

The compound's differential activity against wild-type and mutant HIV-1 strains positions it as a key tool for elucidating resistance mechanisms. Researchers can use Reverse transcriptase-IN-4 in comparative studies against clinical NNRTIs to understand how structural modifications impact the ability to overcome common resistance mutations like E138K [1]. Its 19-fold higher enzyme inhibition potency (IC50 = 0.080 μM) also supports detailed biochemical and structural biology investigations .

Preclinical Safety and Pharmacokinetic Assessment of Novel NNRTI Candidates

Reverse transcriptase-IN-4 is well-suited for preclinical safety and pharmacokinetic (PK) studies due to its demonstrated clean early safety profile. The compound showed no significant inhibition of hERG or CYP enzymes and no acute toxicity at a single dose of 1.0 g/kg in mice [1]. This profile allows researchers to focus on optimizing other properties such as oral bioavailability or metabolic stability without being confounded by early safety flags, making it a safer scaffold for in vivo experimentation.

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